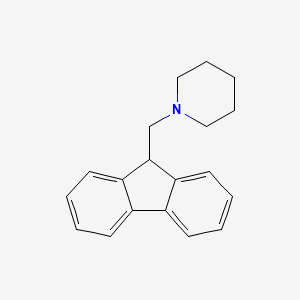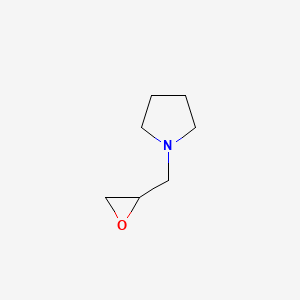
1-(Oxiran-2-ylmethyl)pyrrolidine
概要
説明
“1-(Oxiran-2-ylmethyl)pyrrolidine” is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(Oxiran-2-ylmethyl)pyrrolidine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one method involves the N-heterocyclization of primary amines with diols .Molecular Structure Analysis
The molecular structure of “1-(Oxiran-2-ylmethyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to an oxirane ring via a methylene bridge .Chemical Reactions Analysis
The pyrrolidine ring in “1-(Oxiran-2-ylmethyl)pyrrolidine” can undergo various chemical reactions. For example, it can react with CH-acids and amines in a three-component reaction . The oxirane ring can also participate in reactions, as seen in the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde .Physical And Chemical Properties Analysis
“1-(Oxiran-2-ylmethyl)pyrrolidine” is a liquid at room temperature . It has a predicted melting point of 6.44°C, a predicted boiling point of approximately 174.0°C at 760 mmHg, a predicted density of approximately 1.1 g/cm3, and a predicted refractive index of n20D 1.52 .科学的研究の応用
Organocatalytic Synthesis of Pyrroles
- Application Summary: Pyrrolidine and its derivatives have gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds .
- Methods of Application: The construction of the pyrrole ring has been developed through organocatalytic approaches, providing a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
- Results or Outcomes: A vast array of synthetic procedures has been developed for the construction of pyrroles .
Chiral Pyrrolidine Functionalized Metal–Organic Frameworks
- Application Summary: Proline, a natural amino acid, and related derivatives have been encapsulated into a porous material, constructing a novel heterogeneous catalyst and providing a platform to mimic and explore the catalytic processes in a biological system . This has led to the synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks .
- Methods of Application: The synthetic strategies and related applications of these materials have been summarized systematically . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can construct a novel heterogeneous catalyst .
- Results or Outcomes: Enantioselective adsorption experiments demonstrated that the metal–organic layer with a larger channel shows better enantioselectivity for a bulkier substrate .
Safety And Hazards
将来の方向性
The pyrrolidine ring, a key feature of “1-(Oxiran-2-ylmethyl)pyrrolidine”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The future directions in the research of this compound may involve exploring its potential applications in drug discovery and development .
特性
IUPAC Name |
1-(oxiran-2-ylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-4-8(3-1)5-7-6-9-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDZAIBNCGSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536437 | |
| Record name | 1-[(Oxiran-2-yl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxiran-2-ylmethyl)pyrrolidine | |
CAS RN |
4122-80-9 | |
| Record name | 1-(2-Oxiranylmethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Oxiran-2-yl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(oxiran-2-yl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

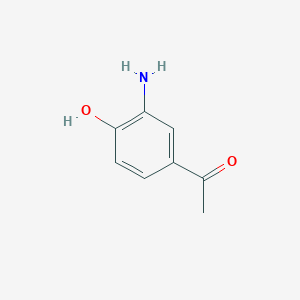
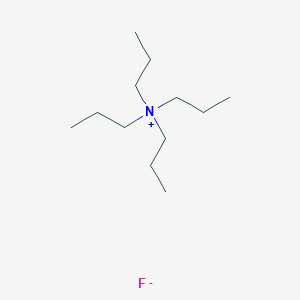
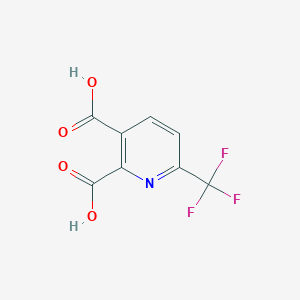
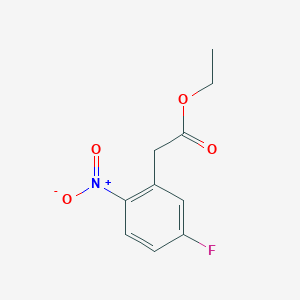
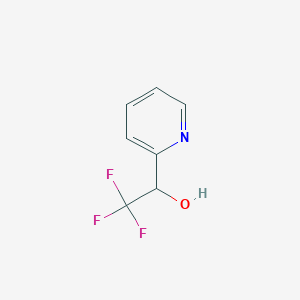
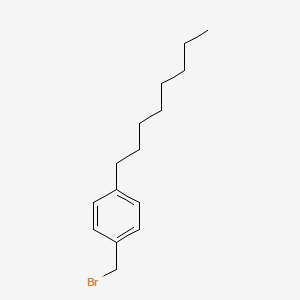
![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)
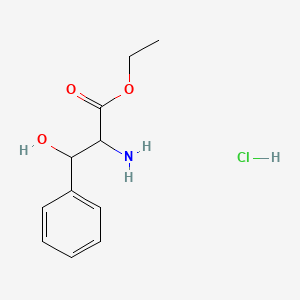
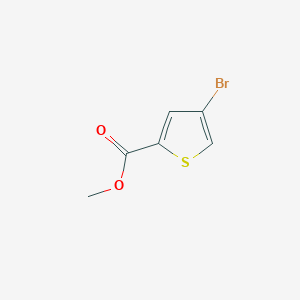
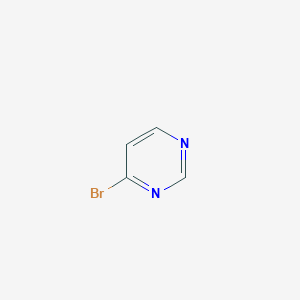
![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)
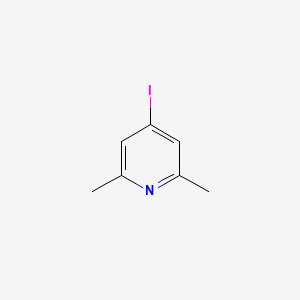
![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)
